N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide

Lipophilicity XLogP3 Physicochemical property comparison

This picolinamide derivative (CAS 2034562-26-8) features a unique 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl architecture. Its XLogP3 of 0.8 and TPSA of 72.7 Ų differ from the 2-substituted regioisomer (CAS 2034309-88-9, XLogP3 0.9), enabling divergent exit vector geometry and hydrogen bonding topology for rational SAR studies. The picolinamide moiety serves as a bidentate metal chelator (Mg²⁺/Zn²⁺), while the intramolecular N–H…N interaction stabilizes a bioactive conformation. With a molecular weight of only 293.32 g/mol and a single H-bond donor, it is ideal for fragment-based lead generation. Ensure reproducibility by specifying the 5-substituted isomer. [Inquire Now]

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034562-26-8
Cat. No. B2951815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide
CAS2034562-26-8
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H15N5O/c1-21-11-14(10-20-21)13-6-12(7-17-9-13)8-19-16(22)15-4-2-3-5-18-15/h2-7,9-11H,8H2,1H3,(H,19,22)
InChIKeyJVTCVIQJTUSCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034562-26-8): Structural and Physicochemical Differentiation for Informed Procurement


N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034562-26-8) is a heterocyclic picolinamide derivative featuring a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl substituent [1]. With molecular formula C16H15N5O and a molecular weight of 293.32 g/mol, this compound belongs to the class of pyridine-pyrazole carboxamide scaffolds that are widely exploited in kinase inhibitor discovery and fragment-based lead generation [2]. Its computed properties—XLogP3 of 0.8, topological polar surface area (TPSA) of 72.7 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors—confer a balanced physicochemical profile suitable for medicinal chemistry optimization [1].

Why Generic Picolinamide Analogs Cannot Replace N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide in Structure-Activity Studies


Picolinamide-based compounds cannot be substituted generically because minor regioisomeric variations—such as relocating the pyrazole from the 5-position to the 2-position of the pyridine ring—alter the exit vector orientation, hydrogen bonding topology, and lipophilicity (XLogP3 0.8 vs. 0.9) [1] [2]. Furthermore, the picolinamide amide group engages in an intramolecular N–H…N interaction that stabilizes a specific conformation, a feature absent in nicotinamide or benzamide analogs [3]. These subtle but functionally significant differences mean that even ostensibly similar in-class scaffolds can yield divergent biological profiles, making direct interchangeability unreliable for reproducible research.

Quantitative Differentiation Evidence for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide Against Closest Analogs


Lipophilicity Comparison: Target Compound vs. 2-Positional Isomer (CAS 2034309-88-9)

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide exhibits an XLogP3 value of 0.8, which is 0.1 log units lower than that of its 2-positional isomer (N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide, CAS 2034309-88-9, XLogP3 = 0.9) [1] [2]. Topological polar surface area (TPSA) is identical at 72.7 Ų for both compounds. This lipophilicity difference, while numerically small, may translate into measurably distinct aqueous solubility and differential non-specific protein binding in biological assays.

Lipophilicity XLogP3 Physicochemical property comparison Isomeric differentiation

Exit Vector Geometry: Substitution Position on Pyridine Ring Alters Binding-Site Orientation

The pyrazole moiety attached at the 5-position of the pyridine ring projects in a geometrical vector that is distinct from the 2-substituted isomer. In the target compound, the para-like arrangement between the pyrazole (C5) and the methylene-amide (C3) places the picolinamide and pyrazole groups at a greater separation distance than in the 2-substituted isomer, where the pyrazole (C2) and methylene-amide (C3) are ortho to each other [1] [2]. This altered exit vector geometry is expected to influence protein-ligand recognition differently, as demonstrated in other picolinamide kinase inhibitor series where regioisomeric substitution patterns drive divergent selectivity profiles [3].

Structure-based drug design Regioisomerism Exit vector Pyridine substitution

Intramolecular Hydrogen Bonding Topology Distinguishes Picolinamide from Nicotinamide Analogs

The picolinamide moiety (pyridine-2-carboxamide) can form a stabilizing six-membered intramolecular N–H…N hydrogen bond between the amide NH and the pyridine ring nitrogen, rigidifying the bioactive conformation [1]. This conformational preorganization is absent in the regioisomeric nicotinamide (pyridine-3-carboxamide) and benzamide analogs, where the acceptor nitrogen is positioned too far to engage the amide NH [2]. X-ray crystal structures of picolinamide-containing kinase inhibitors confirm this intramolecular H-bond motif, which contributes to improved binding entropy and target selectivity [3].

Conformational preorganization Picolinamide scaffold Hydrogen bonding Amide conformational analysis

Direct Biological Activity Data: Current Gap and Recommendation

As of the latest survey (April 2026), no peer-reviewed IC50, Ki, or EC50 data have been reported for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide in any public database including ChEMBL, BindingDB, or PubChem BioAssay [1]. Structurally related picolinamide derivatives disclosed in patent US20240308980 exhibit micromolar LRRK2 kinase inhibitory activity (e.g., Ex-1.12 IC50 = 1.60 × 10³ nM), providing a class-level benchmark [2]. The target compound's unexplored activity profile represents an opportunity for novel intellectual property generation and first-in-class exploration.

Kinase inhibition LRRK2 Picolinamide bioactivity Screening recommendation

Recommended Procurement Scenarios for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide


Regioisomeric Selectivity Profiling in Kinase Inhibitor Discovery Programs

Researchers developing kinase inhibitors based on the pyridine-pyrazole-picolinamide scaffold can use the 5-substituted regioisomer to systematically compare binding kinetics and selectivity against the 2-substituted isomer (CAS 2034309-88-9). The lipophilicity difference (XLogP3 0.8 vs. 0.9) and divergent exit vector geometry provide a foundation for rational regioisomer-specific SAR studies [1] [2].

Chemical Probe Development for Metal-Dependent Enzymes or Kinases with Unexplored Binding Pockets

The picolinamide moiety functions as a bidentate metal chelator capable of coordinating divalent cations such as Mg²⁺ or Zn²⁺. The unique 5-position pyrazole-substituted architecture may access metal-chelating pockets not reachable by the 2-substituted isomer or nicotinamide analogs [3].

Fragment-Based Lead Generation and Scaffold-Hopping Exercises

With a molecular weight of 293.32 g/mol and favorable physicochemical properties (XLogP3 0.8, TPSA 72.7 Ų, only one H-bond donor), this compound fits well within fragment-like space for fragment-based drug discovery [1]. Its unexplored biological profile makes it an attractive starting point for novel chemical series generation without prior art encumbrance [4].

Synthetic Methodology Development Featuring Heterocyclic Cross-Coupling Reactions

The compound's structure, containing both 1-methylpyrazole and picolinamide motifs connected via a pyridine core, serves as a useful model substrate for optimizing Suzuki-Miyaura cross-coupling conditions on heteroaryl halides or for developing novel amidation protocols [2].

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